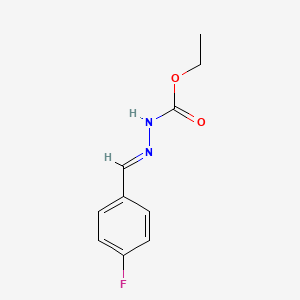
ethyl 2-(2-fluorobenzylidene)hydrazinecarboxylate
Vue d'ensemble
Description
Ethyl 2-(2-fluorobenzylidene)hydrazinecarboxylate is an organic compound with the molecular formula C₁₀H₁₁FN₂O₂ It is a derivative of hydrazinecarboxylate, featuring a fluorobenzylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-fluorobenzylidene)hydrazinecarboxylate typically involves the condensation reaction between ethyl hydrazinecarboxylate and 2-fluorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-fluorobenzylidene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarboxylate moiety to hydrazine derivatives.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Ethyl 2-(2-fluorobenzylidene)hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(2-fluorobenzylidene)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzylidene group can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The hydrazinecarboxylate moiety can also participate in redox reactions, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-fluorobenzylidene)hydrazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-fluorobenzylidene)hydrazinecarboxylate: Similar structure but with the fluorine atom at the para position.
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Contains dichlorophenyl instead of fluorobenzylidene.
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Features a cyanophenyl group instead of fluorobenzylidene.
Propriétés
IUPAC Name |
ethyl N-[(E)-(2-fluorophenyl)methylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c1-2-15-10(14)13-12-7-8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,13,14)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHDZGYYJHDJAA-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/N=C/C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(12-Methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-4-carbonyl)-1-(4-methylphenyl)sulfonylpyrrolidin-2-one](/img/structure/B3847476.png)

![4,7-diphenyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B3847493.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide](/img/structure/B3847498.png)
![3-chloro-6-fluoro-N-[[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B3847516.png)
![4-chloro-2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B3847523.png)


![4-fluoro-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B3847536.png)

![N-[(E)-(4-fluorophenyl)methylideneamino]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3847548.png)
![3,4-dichloro-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B3847554.png)
![N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzamide](/img/structure/B3847563.png)

